Ophiopogonin A

Vue d'ensemble

Description

Ophiopogonin A is a steroidal saponin compound derived from the tuber of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin A involves multiple steps, starting from the extraction of the raw material, Ophiopogon japonicus. The process typically includes hydrolysis, purification, and crystallization to isolate the compound. Specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound generally involves large-scale extraction from Ophiopogon japonicus using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to purify this compound. Advanced methods like High-Performance Liquid Chromatography (HPLC) are commonly used to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ophiopogonin A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the double bonds within the steroidal structure.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or altered pharmacological properties .

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Ophiopogonin A has been shown to exhibit significant anti-inflammatory properties, particularly in models of acute lung inflammation and hemorrhagic shock.

Case Study: Acute Lung Inflammation

In a study involving rats, this compound was administered to assess its effects on acute lung inflammation induced by Klebsiella pneumoniae. The results indicated that this compound significantly reduced inflammatory cell infiltration and cytokine levels in bronchoalveolar lavage fluid (BALF) compared to control groups. Histopathological analysis revealed that the structure of bronchial epithelium was preserved, and the thickness of alveolar septum was notably reduced in treated groups .

| Treatment Group | Inflammatory Cells (BALF) | Cytokine Levels (pg/mL) | Pathological Score |

|---|---|---|---|

| Control | High | Elevated | High |

| This compound | Significantly Reduced | Significantly Reduced | Significantly Lower |

| This compound + RELA | Lowest | Lowest | Lowest |

This study concluded that this compound exerts an anti-inflammatory effect by down-regulating the expression of RELA, a key regulator in inflammatory pathways .

Renal Protective Effects

This compound has demonstrated protective effects against renal injury, particularly in models of hemorrhagic shock.

Case Study: Hemorrhagic Shock-Induced Renal Injury

A study investigated the protective role of this compound in a rat model of hemorrhagic shock. The administration of this compound resulted in a dose-dependent reduction in tissue damage and apoptosis within kidney tissues. Key indicators such as blood urea nitrogen (BUN) and creatinine levels were significantly decreased in treated groups, suggesting improved renal function .

| Treatment Group | BUN (mg/dL) | Creatinine (mg/dL) | KIM-1 Expression | MPO Positive Cells |

|---|---|---|---|---|

| Control | High | High | High | High |

| This compound | Lower | Lower | Reduced | Reduced |

| High Dose this compound | Lowest | Lowest | Lowest | Lowest |

The findings indicated that this compound mitigates renal injury by inhibiting inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby enhancing renal recovery post-injury .

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties, contributing to its potential use in cancer therapy.

Case Study: Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of apoptotic pathways. These findings suggest that this compound could be further explored as a potential therapeutic agent against certain types of cancer .

Mécanisme D'action

Ophiopogonin A exerts its effects through various molecular targets and pathways:

Cardioprotective Effects: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress.

Anti-Cancer Effects: this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the STAT3 signaling pathway.

Anti-Inflammatory Effects: It reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway

Comparaison Avec Des Composés Similaires

- Ophiopogonin B

- Ophiopogonin D

- Ruscogenin

Comparison: Ophiopogonin A is unique due to its specific molecular structure, which confers distinct pharmacological properties. For instance, while Ophiopogonin D also exhibits anti-cancer properties, this compound is more potent in its cardioprotective effects. Ruscogenin, another related compound, primarily exhibits anti-inflammatory properties but lacks the broad spectrum of activities seen with this compound .

Activité Biologique

Ophiopogonin A, a saponin derived from Ophiopogon japonicus, is recognized for its diverse biological activities. This article reviews the pharmacological properties of this compound, including its effects on cancer, cardiovascular health, and its potential as an anti-inflammatory agent. We will also highlight case studies and research findings that underscore its therapeutic potential.

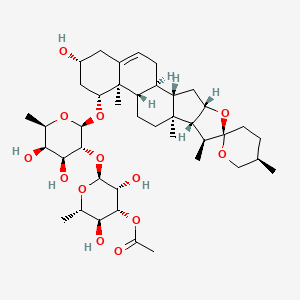

Chemical Structure and Properties

This compound is classified as a steroidal saponin. Its chemical structure consists of a steroid nucleus with various sugar moieties attached, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of 494.62 g/mol.

Pharmacological Activities

1. Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties:

- Mechanism of Action : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specifically, it has been shown to downregulate cyclin B1 and upregulate pro-apoptotic proteins such as Bim .

- Case Study : In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates, indicating its potential as a therapeutic agent against breast cancer.

2. Cardiovascular Protection

This compound has been implicated in cardiovascular health through various mechanisms:

- Protective Effects : It has been shown to protect cardiomyocytes from oxidative stress-induced injury by enhancing antioxidant enzyme activity and reducing inflammatory cytokine levels .

- Research Findings : In animal models of myocardial infarction, administration of this compound resulted in improved cardiac function and reduced myocardial damage, suggesting its potential role in heart disease management.

3. Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have garnered attention:

- Mechanism : It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various tissues .

- Case Study : In a study involving diabetic nephropathy models, treatment with this compound significantly decreased markers of renal inflammation and oxidative stress, highlighting its therapeutic potential in chronic inflammatory diseases.

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Zang et al. (2016) | Anti-Cancer | Induced apoptosis in MCF-7 cells via caspase activation. |

| Wang et al. (2020) | Cardiovascular Protection | Improved cardiac function post-myocardial infarction; reduced oxidative stress. |

| Liu et al. (2015) | Anti-Inflammatory | Decreased TNF-α and IL-6 levels in diabetic nephropathy models. |

Propriétés

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIVGTKSVYIZEB-GDUJLLAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673002 | |

| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11054-24-3 | |

| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.